5-Cyano-3,4-diethylthiophene-2-carboxamide
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Overview
Description
5-Cyano-3,4-diethylthiophene-2-carboxamide is an organic compound with the molecular formula C10H12N2OS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyano group and a carboxamide group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-3,4-diethylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Diethyl Groups: The diethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a strong base.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-3,4-diethylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and catalytic hydrogenation.
Substitution: Common reagents include halogens, organolithium reagents, and Grignard reagents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-Cyano-3,4-diethylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Cyano-3,4-diethylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and carboxamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyano-3,4-dimethylthiophene-2-carboxamide
- 5-Cyano-3,4-diethylthiophene-2-carboxylic acid
- 5-Cyano-3,4-diethylthiophene-2-thiol
Uniqueness
5-Cyano-3,4-diethylthiophene-2-carboxamide is unique due to the presence of both diethyl groups and a carboxamide group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-cyano-3,4-diethylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-3-6-7(4-2)9(10(12)13)14-8(6)5-11/h3-4H2,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJYBMUWKRERKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1CC)C(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26728626 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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